Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one
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Overview
Description
Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one is a complex heterocyclic compound This compound is notable for its unique structure, which includes a cyclopropane ring fused to a pyrazinoazepine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of catalysts to enhance reaction efficiency and selectivity is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one can be compared with other similar compounds, such as:
- 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles
- 1H-benzo[4,5]imidazo[1,2-c]pyrazino[2’,3’:4,5]pyrrolo[3,2-e]pyrimidine
- 1H-pyrrolo[2’,3’:5,6]pyrazino[2,3-d]pyridazine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique structure of this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
(2R,4S,5S)-5-amino-7-methyl-7,9,12-triazatricyclo[6.4.0.02,4]dodeca-1(12),8,10-trien-6-one |
InChI |
InChI=1S/C10H12N4O/c1-14-9-8(12-2-3-13-9)6-4-5(6)7(11)10(14)15/h2-3,5-7H,4,11H2,1H3/t5-,6+,7-/m0/s1 |
InChI Key |
XOFCNMBZGAFASR-XVMARJQXSA-N |
Isomeric SMILES |
CN1C(=O)[C@H]([C@H]2C[C@H]2C3=NC=CN=C31)N |
Canonical SMILES |
CN1C(=O)C(C2CC2C3=NC=CN=C31)N |
Origin of Product |
United States |
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